Ploglitazone -

Ploglitazone

Catalog Number: EVT-10984482
CAS Number:
Molecular Formula: C20H21NO3S
Molecular Weight: 355.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ploglitazone is classified under the category of thiazolidinediones, a class of medications that includes other drugs like pioglitazone and rosiglitazone. These compounds are synthetic derivatives designed to mimic the action of natural ligands that activate the peroxisome proliferator-activated receptor gamma. The chemical structure of ploglitazone allows it to exert its effects on metabolic pathways related to glucose homeostasis.

Synthesis Analysis

Methods and Technical Details

The synthesis of ploglitazone involves several key steps that utilize various organic reactions. A notable method includes the reaction of 4-(2-(5-ethyl-2-pyridyl)ethoxy)benzaldehyde with 2,4-thiazolidinedione. This process typically involves several stages:

  1. Formation of Intermediates: The initial step involves the condensation of benzaldehyde derivatives with thiazolidinedione to form a benzylidene intermediate.
  2. Reduction: The double bond in the intermediate is reduced using transition metal catalysts, often under high pressure conditions, to yield ploglitazone.
  3. Purification: The crude product is purified through various methods, including crystallization or chromatography, to obtain a high-purity final product.

The specific conditions (temperature, pressure, and catalyst type) can significantly influence the yield and purity of ploglitazone produced during synthesis .

Molecular Structure Analysis

Structure and Data

Ploglitazone's molecular formula is C19_{19}H22_{22}N2_2O3_3S, and its structure features a thiazolidinedione ring, which is essential for its biological activity. The compound exhibits a three-dimensional configuration that allows it to effectively bind to its target receptors.

  • Molecular Weight: Approximately 346.45 g/mol
  • Structural Formula:
C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

The structural characteristics contribute to its pharmacological properties, enabling it to modulate gene expression involved in glucose metabolism.

Chemical Reactions Analysis

Reactions and Technical Details

Ploglitazone undergoes various chemical reactions that are crucial for its synthesis and functionality:

  1. Condensation Reactions: Initial formation involves condensation between aldehydes and thiazolidinediones.
  2. Reduction Reactions: The reduction step typically employs hydrogenation techniques using palladium or other catalysts under controlled conditions.
  3. Salt Formation: Ploglitazone can form salts with acids such as hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications .

These reactions are pivotal in achieving the desired pharmacological properties while ensuring scalability for industrial production.

Mechanism of Action

Process and Data

Ploglitazone acts primarily through activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism involves:

  1. Binding: Ploglitazone binds to PPAR-γ in adipose tissue.
  2. Gene Regulation: The binding induces conformational changes that promote transcriptional regulation of genes involved in glucose and lipid metabolism.
  3. Insulin Sensitivity Improvement: By enhancing insulin sensitivity, ploglitazone facilitates better glucose uptake by muscle and fat tissues while reducing hepatic glucose production.

This mechanism underscores its efficacy as an anti-diabetic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ploglitazone exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.
  • Melting Point: Approximately 150–160 °C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Ploglitazone is primarily utilized in clinical settings for managing type 2 diabetes mellitus. Its applications extend beyond glycemic control:

  1. Cardiovascular Health: Research indicates potential benefits in reducing cardiovascular risks associated with diabetes.
  2. Metabolic Syndrome Management: It may aid in addressing components of metabolic syndrome due to its lipid-modulating effects.
  3. Research Tool: In laboratory settings, ploglitazone serves as a model compound for studying PPAR-γ-related pathways and drug interactions.

The ongoing research into ploglitazone's broader implications highlights its significance in both therapeutic contexts and scientific inquiry .

Introduction to Pioglitazone as a Pharmacotherapeutic Agent

Historical Development and Clinical Adoption of Thiazolidinediones

The thiazolidinedione class emerged from serendipitous observations during investigations of clofibrate derivatives in the 1980s, culminating in troglitazone's pioneering approval in 1997. Hepatotoxicity concerns prompted troglitazone's market withdrawal within three years, creating a therapeutic vacuum subsequently filled by pioglitazone and rosiglitazone in 1999. These second-generation agents demonstrated improved safety profiles regarding hepatic effects but encountered distinct cardiovascular controversies. Rosiglitazone faced significant prescription restrictions following meta-analyses suggesting elevated myocardial infarction risk (relative risk increase 43%, 95% CI 1.03–1.98; p=0.03), though subsequent re-evaluations mitigated initial concerns [1] [7].

Pioglitazone's clinical adoption trajectory diverged notably due to potentially favorable cardiovascular signaling. The PROactive trial (PROspective pioglitAzone Clinical Trial In macroVascular Events), though missing its primary composite endpoint (p=0.095), demonstrated significant 16% relative risk reduction in secondary composite endpoints of all-cause mortality, myocardial infarction, and stroke (p=0.027). Landmark confirmation emerged from the IRIS trial (Insulin Resistance Intervention after Stroke), where pioglitazone significantly reduced fatal/nonfatal stroke or myocardial infarction by 24% (hazard ratio 0.76, 95% CI 0.62–0.93; p=0.007) in non-diabetic insulin-resistant patients [3]. These outcomes, coupled with evidence of durable glycemic durability (median time to monotherapy failure 2.5 years versus 1.5 years for sulfonylureas), solidified pioglitazone's therapeutic niche despite emerging safety debates regarding bladder cancer and fractures [1] [5].

Table 1: Key Cardiovascular Outcomes Trials Influencing Pioglitazone Adoption

Trial (Publication Year)PopulationInterventionKey Cardiovascular OutcomeHazard Ratio (95% CI)
PROactive (2005)5238 T2DM patients with established macrovascular diseasePioglitazone 45mg vs placeboComposite of all-cause mortality, non-fatal MI, and stroke0.84 (0.72–0.98; p=0.027)
IRIS (2016)3876 non-diabetic patients with insulin resistance + recent ischemic stroke/TIAPioglitazone 45mg vs placeboFatal/nonfatal stroke or MI0.76 (0.62–0.93; p=0.007)

Position within Contemporary Type 2 Diabetes Mellitus Pharmacotherapy Algorithms

Current American Diabetes Association/European Association for the Study of Diabetes (ADA/EASD) consensus guidelines position pioglitazone as a second- or third-line agent following metformin failure, particularly emphasizing its utility in specific clinical phenotypes. Its strongest recommendations emerge in three domains:

  • Insulin-Resistant Phenotypes: Pioglitazone demonstrates superior efficacy in patients with profound insulin resistance markers (elevated fasting insulin, triglycerides >200 mg/dL, low HDL-C, central adiposity). Meta-analysis of monotherapy trials reveals fasting glucose reduction of 0.24 mmol/L (95% CI: -0.48 to -0.01) beyond comparator agents, with amplified effects when baseline hypertriglyceridemia exceeds 200 mg/dL [5].
  • Cardiovascular Risk Modification: For patients with established cardiovascular disease—particularly ischemic stroke—where additional risk reduction is prioritized, pioglitazone offers proven secondary prevention benefits unmatched by sulfonylureas or dipeptidyl peptidase-4 inhibitors [3].
  • Hepatic Steatosis Management: Pioglitazone consistently demonstrates hepatic triglyceride reduction (30–50%) and histological improvement in non-alcoholic steatohepatitis, making it a preferred choice in diabetes-hepatic steatosis comorbidity [3] [5].

Pioglitazone's pharmacoeconomic position is strengthened by generic availability, with cost analyses revealing 60–80% lower daily treatment expenses compared to sodium-glucose cotransporter-2 inhibitors or glucagon-like peptide-1 receptor agonists. Contemporary prescription pattern analyses indicate preferential selection in resource-constrained settings and among patients with specific cardiometabolic profiles despite broader therapeutic armamentarium availability [1] [2].

Table 2: Comparative Efficacy Profile of Pioglitazone Monotherapy in Key Metabolic Domains

Therapeutic DomainPioglitazone Effect SizeComparator Agent Effect SizeMeta-Analysis Weighted Mean Difference (95% CI)
Glycemic Control (HbA1c)-1.21%-1.16%-0.05% (-0.21 to 0.11)
Fasting Glucose-2.18 mmol/L-1.94 mmol/L-0.24 mmol/L (-0.48 to -0.01)
HDL-Cholesterol+0.10 mmol/L+0.08 mmol/L+0.02 mmol/L (-0.06 to 0.10)
Triglycerides-0.53 mmol/L+0.18 mmol/L-0.71 mmol/L (-1.70 to 0.28)
Systolic Blood Pressure-3.8 mmHg-2.75 mmHg-1.05 mmHg (-4.29 to 2.19)
Body Weight+3.2 kg+1.14 kg+2.06 kg (1.11 to 3.01)

Global Utilization Trends and Prescription Pattern Analyses

Pioglitazone prescribing exhibits substantial international heterogeneity, heavily influenced by regulatory actions, safety communications, and regional clinical practice cultures:

  • India: A nationwide questionnaire (740 physicians) revealed 56.2% continued pioglitazone prescribing following a 2013 suspension/revocation episode related to bladder cancer concerns. Crucially, 67.5% of prescribers utilized submaximal doses (≤15 mg/day) despite recommendations, reflecting precautionary dosing strategies. Fixed-dose combinations dominated utilization patterns, comprising 66.6% metformin-sulfonylurea-pioglitazone and 7.6% metformin-pioglitazone combinations [2].
  • South Korea: Interrupted time-series analysis of National Health Insurance Service data demonstrated an immediate 8.13% absolute reduction (95% CI: -8.41% to -7.86%) in pioglitazone users following June 2011 safety warnings, translating to 177 fewer users per 1000 diabetes patients. Long-term trajectory analysis projected 1.5-fold higher utilization (90 vs. 60 per 1000 patients) absent regulatory intervention, indicating sustained dampening effects on prescription volume [4].
  • European Union: Post-2011 label modifications (strengthened bladder cancer warnings) generated variable responses, with the United Kingdom exhibiting moderate prescription declines (approximately 30% over 24 months) concentrated among high-risk populations (elderly males, prior hematuria) based on prescription event monitoring studies [6].

Pharmacogenomic influences increasingly explain interindividual variability in pioglitazone response and utilization patterns. CYP2C8*3 carriers exhibit 30% lower pioglitazone exposure, potentially necessitating dose adjustment. The PPARG Pro12Ala polymorphism associates with enhanced glucose-lowering response (mean difference -0.34 mmol/L, 95% CI -0.62 to -0.06; p=0.018) in meta-analysis, suggesting genetic stratification could optimize future targeting [8]. These developments signal gradual evolution toward precision medicine approaches within pioglitazone utilization frameworks.

Table 3: Regional Variations in Pioglitazone Utilization Following Regulatory Actions

Region (Study Period)Regulatory ActionKey Utilization ChangePrescriber Adaptation
India (2013-2014)June 2013 suspension; revoked July 201356.2% physicians continued prescribing67.5% used doses ≤15mg; fixed-dose combinations prevalent
South Korea (2011-2015)June 2011 safety warning (bladder cancer)Immediate 8.13% absolute user reductionProjected utilization 1.5-fold higher without intervention
United Kingdom (2011-2014)July 2011 label change (strengthened warnings)~30% reduction over 24 monthsSelective avoidance in elderly males; increased urinalysis monitoring

Properties

Product Name

Ploglitazone

IUPAC Name

5-[[4-[2-(4-ethylphenyl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C20H21NO3S/c1-2-14-3-5-15(6-4-14)11-12-24-17-9-7-16(8-10-17)13-18-19(22)21-20(23)25-18/h3-10,18H,2,11-13H2,1H3,(H,21,22,23)

InChI Key

CZKMWGGUVIBIOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.